2-Oxopropane-1-sulfonyl fluoride
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Overview
Description
2-Oxopropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C3H5FO3S. It is a sulfonyl fluoride derivative, which is a class of compounds known for their stability and reactivity. Sulfonyl fluorides have gained significant attention in various fields, including organic synthesis, chemical biology, and medicinal chemistry, due to their unique properties and versatile applications .
Mechanism of Action
Target of Action
2-Oxopropane-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They have emerged as the workhorse functional group with diverse applications being reported . Sulfonyl fluorides, such as aryl fluorosulfates and aryl sulfonyl fluorides, can be appended to small molecules to investigate protein-ligand interactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets through a process known as sulfur(VI) fluoride exchange (SuFEx) . This process allows the creation of a stable covalent linkage between a protein and its interacting biomolecule . Upon binding with other biological targets, aryl fluorosulfate or aryl sulfonyl fluoride would be brought into proximity to a nucleophile on the target . This proximity enables aryl fluorosulfate or aryl sulfonyl fluoride to react with the nucleophile on the target via SuFEx, irreversibly cross-linking the interacting biomolecules .
Biochemical Pathways
The biochemical pathways affected by this compound involve the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides . This process is part of the broader SuFEx reactions, which have been widely used in diverse fields such as chemical synthesis, medicinal chemistry, polymer chemistry, material chemistry, and chemical biology .
Pharmacokinetics
The balance of reactivity and stability of sulfonyl fluorides is attractive for applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions
Result of Action
The result of the action of this compound is the formation of a stable covalent linkage between a protein and its interacting biomolecule . This irreversible cross-linking can help in the investigation of protein-biomolecule interactions and facilitate new therapeutic development .
Action Environment
The action environment of this compound is typically within a biological system, where it interacts with proteins and other biomolecules . Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which suggests they may be stable in various biological environments .
Biochemical Analysis
Biochemical Properties
2-Oxopropane-1-sulfonyl fluoride plays a significant role in biochemical reactions. It has been found to enable the context-specific labeling of protein binding sites by chemical probes . This compound interacts with several nucleophilic residues in protein binding sites, including tyrosine, lysine, serine, and threonine .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by engaging protein binding sites covalently. This engagement leads to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as an electrophile, targeting several nucleophilic residues in protein binding sites .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. It has been found to possess sufficient aqueous stability for applications in chemical biology and covalent chemical probe development .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxopropane-1-sulfonyl fluoride typically involves the reaction of sulfonic acids or sulfonates with fluorinating agents. One common method is the fluoride-chloride exchange from the corresponding sulfonyl chlorides. This process involves the use of reagents such as potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile .
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often employs sulfuryl fluoride gas (SO2F2) or other solid fluorinating reagents like FDIT and AISF. These reagents act as synthetic equivalents of electrophilic “FSO2+” synthons, facilitating the formation of the C–SO2F bond .
Chemical Reactions Analysis
Types of Reactions: 2-Oxopropane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, sulfonyl fluorides generally exhibit stability under oxidative and reductive conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reactions with amines can yield sulfonamides, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
2-Oxopropane-1-sulfonyl fluoride has found applications in various scientific research fields:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex molecules.
Chemical Biology: Sulfonyl fluorides are used as covalent probes to study enzyme activity and protein interactions.
Medicinal Chemistry: They are employed in the development of enzyme inhibitors, particularly targeting serine proteases.
Industrial Applications: Sulfonyl fluorides are used in the production of functional materials and polymers
Comparison with Similar Compounds
Sulfonyl Chlorides: These compounds are similar in structure but are generally more reactive and less stable than sulfonyl fluorides.
Sulfonamides: Formed from the reaction of sulfonyl fluorides with amines, these compounds are widely used in medicinal chemistry.
Sulfonate Esters: Produced from the reaction with alcohols, these esters are used in various industrial applications.
Uniqueness: 2-Oxopropane-1-sulfonyl fluoride stands out due to its balanced reactivity and stability, making it a valuable tool in both synthetic and biological chemistry. Its ability to form stable covalent bonds with nucleophilic residues in proteins highlights its utility in chemical biology and medicinal chemistry .
Properties
IUPAC Name |
2-oxopropane-1-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO3S/c1-3(5)2-8(4,6)7/h2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEVSMIINCEXKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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